N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic hydroxyquinoline derivative synthesized as part of a targeted search for novel diuretic agents. Its structure features a tetrahydropyridine ring annelated to a hydroxyquinolone core, with a terminal 2-cyanophenyl carboxamide substituent. This compound belongs to the broader class of N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, which are designed to optimize diuretic activity by modifying the heterocyclic framework and aromatic substituents .
Their synthesis involves amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with substituted anilines, yielding high-purity crystalline products characterized via NMR, mass spectrometry, and elemental analysis .
Properties
Molecular Formula |
C20H15N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c21-11-13-5-1-2-9-15(13)22-19(25)16-18(24)14-8-3-6-12-7-4-10-23(17(12)14)20(16)26/h1-3,5-6,8-9,24H,4,7,10H2,(H,22,25) |
InChI Key |
VZFKZAOHCXVLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxy, oxo, and carboxamide groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while reduction of the oxo group may produce quinoline alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exhibit promising anticancer properties. The compound's structure enables it to interact with biological targets involved in cancer progression.
Case Studies:
- Quinoxaline Derivatives: Research has shown that quinoxaline derivatives possess anticancer activity through various mechanisms such as inhibition of tyrosine kinases and induction of apoptosis. These mechanisms are critical for the selective targeting of cancerous cells, making compounds like this compound potential candidates for further development .
Data Table: Anticancer Activity Comparison
| Compound Name | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Doxorubicin | 3.23 | HCT-116 |
| Compound A | 1.9 | HCT-116 |
| Compound B | 6.62 | MCF-7 |
| N-(2-cyanophenyl)-7-hydroxy... | TBD | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains.
Research Insights:
Studies have demonstrated that derivatives of pyridoquinoline compounds can inhibit bacterial growth, suggesting that this compound may exhibit similar properties .
Potential as a 5-Lipoxygenase Inhibitor
The compound's structure suggests potential activity as a 5-lipoxygenase inhibitor, which is significant in inflammatory responses and could lead to therapeutic applications in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups can enhance binding affinity to biological targets.
Key Findings:
Research indicates that modifications to the side chains and functional groups can drastically alter the biological activity of similar compounds. For instance, varying the substituents on the quinoline ring can lead to different levels of anticancer activity .
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but common mechanisms include enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridoquinolines vs. Pyrroloquinolines
A critical structural distinction lies in the heterocyclic ring size. Pyrroloquinolines (e.g., pyrrolo[3,2,1-ij]quinoline-5-carboxanilides) feature a five-membered partially hydrogenated ring, while pyridoquinolines incorporate a six-membered tetrahydropyridine ring. The addition of a methylene unit in pyridoquinolines significantly enhances diuretic efficacy. For example, pyridoquinoline derivatives exhibited 20–40% greater urine output in rats compared to pyrroloquinoline analogs at 10 mg/kg doses .
Key Mechanistic Insight : The expanded ring system improves molecular flexibility and interaction with renal transporters, enhancing electrolyte excretion .
Substituent Effects on Diuretic Activity
The terminal aryl group in the carboxamide fragment critically influences activity:
- 4-Methoxy-substituted aryl rings (e.g., compound 2h) showed the highest diuretic activity, surpassing hydrochlorothiazide in efficacy due to enhanced hydrogen bonding and lipophilicity .
- Analogous compounds with electron-withdrawing groups (e.g., nitro, cyano) exhibit moderate to high activity, suggesting similar behavior .
- Unsubstituted or alkyl-substituted aryl groups (e.g., 2a, 2b) showed reduced efficacy, highlighting the necessity of polar substituents for optimal binding .
Comparison with Standard Diuretics
In rat models, pyridoquinoline carboxamides outperformed hydrochlorothiazide (HCTZ) in urine volume and sodium excretion. For instance, compound 2h (4-methoxyphenyl derivative) increased urinary output by 150% relative to HCTZ at equivalent doses .
Research Findings and Structure-Activity Relationships (SAR)
Pharmacological Data
| Compound ID | Substituent | Molecular Formula | Melting Point (°C) | Yield (%) | Diuretic Activity* (% vs. HCTZ) |
|---|---|---|---|---|---|
| 2a | Phenyl | C₁₉H₁₆N₂O₄ | 248–250 | 78 | 85 |
| 2d | 4-Hydroxyphenyl | C₁₉H₁₆N₂O₅ | 265–267 | 82 | 110 |
| 2h | 4-Methoxyphenyl | C₂₀H₁₈N₂O₅ | 238–240 | 75 | 150 |
| Pyrrolo analog† | 4-Methoxyphenyl | C₁₉H₁₆N₂O₅ | 220–222 | 70 | 60 |
*Diuretic activity measured as urine output in rats after 6 hours (10 mg/kg dose). †Pyrrolo[3,2,1-ij]quinoline-5-carboxanilide analog . Data compiled from .
Key SAR Trends
Ring Expansion: Pyridoquinolines consistently outperform pyrroloquinolines due to improved pharmacokinetics and target engagement.
Aryl Substituents : Electron-donating groups (e.g., methoxy) at the para position maximize activity, while meta or ortho substitutions reduce efficacy.
Solubility Limitations : Despite low solubility in DMSO, oral bioavailability remains sufficient for therapeutic effects .
Biological Activity
N-(2-cyanophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO. Its structure includes a pyridoquinoline core, which is known for various pharmacological properties. The presence of the cyanophenyl group and hydroxyl functionalities contributes to its biological activity.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related compounds have shown activity against respiratory syncytial virus (RSV) and Coxsackievirus B3 with IC values of approximately 19.6 μM and 21.0 μM respectively . This suggests that the title compound may possess comparable antiviral efficacy.
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated through in vitro studies. A related study on pyridopyrimidine derivatives demonstrated potent cytotoxic effects against various cancer cell lines. The most active compound in that study induced apoptosis at concentrations ranging from 30 to 100 nM . Although specific data on our compound is limited, the structural similarities imply potential antitumor activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. The presence of specific substituents on the pyridoquinoline scaffold can significantly influence its activity against various biological targets. For example, modifications at positions critical for binding to kinases can enhance inhibitory potency against cancer cell proliferation .
Antibacterial and Anti-HIV Activity
Quinoline derivatives are known for their antibacterial and anti-HIV activities. A study highlighted that certain quinoline derivatives effectively inhibited HIV integrase and displayed moderate antibacterial properties . Given the structural characteristics of this compound, it is plausible that it may exhibit similar activities.
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of similar compounds. For instance:
| Compound | Target | IC (μM) |
|---|---|---|
| Compound A | RSV | 19.6 |
| Compound B | Coxsackievirus B3 | 21.0 |
| Compound C | Cancer Cell Line X | 0.025 - 2.0 |
These studies underscore the potential for this compound to act as a multi-target therapeutic agent.
In Vivo Studies
While direct in vivo studies on this specific compound are scarce, analogous compounds have shown promising results in tumor regression models . Such findings suggest a need for further investigation into the pharmacokinetics and therapeutic efficacy of our compound in vivo.
Q & A
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of target proteins upon compound treatment.
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for mass spectrometry identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
